2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-8-5-7-6(1)9-3-4-10-7/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSFZNPHLRKOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620857 | |
| Record name | 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194022-45-2 | |
| Record name | 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,3 Dihydro 1h Pyrido 3,4 B 1 2 Oxazine and Its Analogues
Strategies for Pyrido[3,4-b]nih.govwikipedia.orgoxazine Core Construction
The formation of the bicyclic pyrido nih.govwikipedia.orgoxazine (B8389632) structure can be achieved through various synthetic strategies. These methods primarily involve the construction of the oxazine ring onto a pre-existing pyridine (B92270) core. Key approaches include intramolecular cyclizations of suitably substituted pyridine precursors and multicomponent reactions that assemble the heterocyclic system in a convergent manner.
Cyclization Reactions and Annulation Approaches
Cyclization and annulation reactions are fundamental to the synthesis of the pyrido nih.govwikipedia.orgoxazine core. These methods typically involve the formation of one or two new bonds to close the oxazine ring, starting from a functionalized pyridine derivative.
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.org This reaction results in the formation of a β-amino carbonyl compound, known as a Mannich base. wikipedia.org While direct examples of the Mannich reaction for the synthesis of the 2,3-dihydro-1H-pyrido[3,4-b] nih.govwikipedia.orgoxazine core are not extensively reported in the literature, the principles of this reaction can be applied hypothetically.
In a potential synthetic route, a 3-aminopyridine (B143674) derivative could serve as the amine component. The reaction would involve an appropriate aldehyde and a ketone to introduce the remaining atoms of the oxazine ring. The reaction mechanism initiates with the formation of an iminium ion from the amine and the aldehyde. wikipedia.org A compound with an acidic proton, acting as the CH-acid component, then attacks the iminium ion to form the Mannich base. wikipedia.org Subsequent intramolecular cyclization would lead to the formation of the desired pyrido nih.govwikipedia.orgoxazine ring. The versatility of the Mannich reaction allows for the introduction of various substituents on the resulting heterocyclic framework. gijash.com
A generalized scheme for a Mannich-type approach is presented below:
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| 3-Aminopyridine Derivative | Formaldehyde | α-Hydroxyketone | Substituted 2,3-Dihydro-1H-pyrido[3,4-b] nih.govwikipedia.orgoxazine |
This strategy's feasibility would depend on the reactivity of the chosen pyridine precursor and the conditions required to facilitate the final cyclization step.
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. For the construction of related pyrido nih.govwikipedia.orgoxazine systems, one-pot procedures involving a Smiles rearrangement have proven effective. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction.
For instance, the synthesis of pyrido[2,3-b] nih.govwikipedia.orgoxazin-2-ones has been achieved in a one-pot reaction from N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines. researchgate.net This process, facilitated by a base such as cesium carbonate, proceeds through an initial O-alkylation of the hydroxypyridine, followed by a Smiles rearrangement and subsequent intramolecular cyclization to yield the final product. researchgate.net
A summary of the reaction conditions for a related pyrido[2,3-b] nih.govwikipedia.orgoxazin-2-one synthesis is provided in the table below:
| Starting Material 1 | Starting Material 2 | Base | Solvent | Product |
| 2-Halo-3-hydroxypyridine | N-substituted-2-chloroacetamide | Cesium Carbonate | Acetonitrile | Pyrido[2,3-b] nih.govwikipedia.orgoxazin-2-one |
This methodology highlights the potential for designing similar one-pot tandem reactions for the synthesis of the 2,3-dihydro-1H-pyrido[3,4-b] nih.govwikipedia.orgoxazine isomer, provided appropriately substituted pyridine precursors are utilized.
A direct and common strategy for constructing the pyrido nih.govwikipedia.orgoxazine ring system involves the cyclization of bifunctional pyridine precursors containing both an amino and a hydroxyl group on adjacent positions.
A key precursor for the synthesis of the pyrido[4,3-b] nih.govwikipedia.orgoxazine ring system is 3-amino-4-hydroxypyridine (B189613). The reaction of this precursor with ethyl 2-chloroacetoacetate in a mixture of ethanol (B145695) and pyridine has been reported to yield a pyrido[4,3-b] nih.govwikipedia.orgoxazine derivative. prepchem.com In a more elaborate example, a 5-amino-4-hydroxypyridine derivative was reacted with α-halo ketones in acetic acid at room temperature to furnish a series of substituted ethyl (5-amino-2H-pyrido[4,3-b] nih.govwikipedia.orgoxazin-7-yl)carbamates. nih.gov This transformation demonstrates the utility of ortho-amino-hydroxypyridines as versatile building blocks for the pyrido nih.govwikipedia.orgoxazine core.
The general reaction scheme is as follows:
| Pyridine Precursor | Reagent | Conditions | Product |
| 5-Amino-4-hydroxypyridine derivative | α-Halo ketone | Acetic acid, room temperature | Substituted Pyrido[4,3-b] nih.govwikipedia.orgoxazine |
This approach allows for the introduction of substituents on the oxazine ring based on the structure of the α-halo ketone used.
Multicomponent Reaction (MCR) Strategies for Pyrido-oxazine Formation
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. mdpi.com These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries.
While specific MCRs for the direct synthesis of 2,3-dihydro-1H-pyrido[3,4-b] nih.govwikipedia.orgoxazine are not widely documented, the principles of MCRs have been applied to the synthesis of other pyridofused heterocycles. For example, the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been achieved through a multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions. mdpi.com Another example is the molecular iodine-catalyzed one-pot multicomponent reaction for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. rsc.org
A hypothetical MCR for the synthesis of the pyrido[3,4-b] nih.govwikipedia.orgoxazine core could involve a 3,4-disubstituted pyridine precursor, an aldehyde, and another component that provides the remaining atoms of the oxazine ring. The development of such a reaction would offer a highly efficient and diversity-oriented route to this heterocyclic system.
Enantioselective Synthetic Routes (e.g., from Chiral Glycidyl (B131873) Derivatives for Related Oxazines)
The development of enantioselective synthetic routes is crucial for accessing chiral molecules with specific biological activities. For related heterocyclic systems, chiral glycidyl derivatives (chiral epoxides) have been employed as valuable starting materials for the enantioselective synthesis of oxazine rings.
For instance, the enantioselective synthesis of chiral pyridine-β-amino alcohols has been achieved through the regioselective ring-opening of 2-oxiranyl-pyridines with chiral amines. researchgate.net This approach, while not directly yielding a pyrido nih.govwikipedia.orgoxazine, demonstrates the utility of chiral epoxides in creating stereocenters that could be incorporated into a subsequent cyclization to form the oxazine ring.
A potential enantioselective route to substituted 2,3-dihydro-1H-pyrido[3,4-b] nih.govwikipedia.orgoxazines could involve the reaction of a 3-amino-4-hydroxypyridine with a chiral glycidyl derivative. The nucleophilic attack of the hydroxyl or amino group on the epoxide would proceed with high stereospecificity, establishing a chiral center. Subsequent intramolecular cyclization would then yield the enantiomerically enriched pyrido nih.govwikipedia.orgoxazine.
The table below outlines a general approach using a chiral epoxide:
| Pyridine Precursor | Chiral Reagent | Key Step | Product |
| 3-Amino-4-hydroxypyridine | (R)- or (S)-Glycidyl derivative | Nucleophilic epoxide ring-opening | Enantiomerically enriched substituted 2,3-Dihydro-1H-pyrido[3,4-b] nih.govwikipedia.orgoxazine |
This strategy would provide access to specific stereoisomers of the target compound, which is essential for pharmacological studies.
Application of Advanced Catalytic Systems
The synthesis of the pyridoxazine core and its analogues has been significantly enhanced by the application of advanced catalytic systems. These catalysts offer improved reaction rates, higher yields, and greater control over the reaction pathways, often under milder and more environmentally friendly conditions than traditional methods.
Green Chemistry Inspired Methodologies (e.g., Water-Mediated, Solvent-Free Conditions)
In line with the principles of green chemistry, recent research has focused on developing synthetic protocols that minimize or eliminate the use of hazardous solvents. Water-mediated and solvent-free conditions have emerged as powerful alternatives for the synthesis of oxazine derivatives.
For instance, the synthesis of various substituted 2,3-dihydro-2-phenyl-1H-naphtho[1,2-e] smolecule.comnih.govoxazines, which are structural analogues, has been successfully achieved using potassium alum (KAl(SO₄)₂·12H₂O) as an inexpensive, non-toxic, and reusable catalyst in water. This method provides high yields under mild conditions, representing a significant improvement over earlier methods that required harsh basic conditions and long reaction times. The use of grinding chemistry, a solvent-free approach, has also been employed for the synthesis of pyrido[2,3-e]1,3,4-oxadiazine derivatives, further highlighting the trend towards sustainable synthetic practices. prepchem.com Another green approach involves the use of ultrasound irradiation in the presence of KF/basic alumina (B75360) for the formation of pyrano[3,4-e] smolecule.comnih.govoxazines, a protocol that saves energy and promotes atom economy. mdpi.com
One-pot, three-component condensation reactions under solvent-free grinding conditions at room temperature represent another key green methodology. The synthesis of 2,3-dihydro-2-substituted-1H-naphtho[1,2-e] smolecule.comnih.govoxazine derivatives has been accomplished using this technique, showcasing advantages like high yields, short reaction times, and environmental friendliness.
The following table summarizes representative green chemistry approaches for the synthesis of oxazine analogues.
| Catalyst/Medium | Reaction Type | Substrates | Key Advantages |
| KAl(SO₄)₂·12H₂O in Water | Condensation | Aromatic amines, formaldehyde, α- or β-naphthol | Non-toxic, reusable catalyst; mild conditions; high yields. |
| Grinding (Solvent-Free) | Condensation | Hydrazides, various reagents | Less hazardous, low risk, time-efficient, high atom economy. prepchem.com |
| Ultrasound/KF-Alumina | Cyclization | Various precursors | Energy saving, clean reactions, atom economy. mdpi.com |
| Fe₃O₄@nano-cellulose/TiCl (Solvent-Free) | One-pot Condensation | 2-Naphthol, formaldehyde, primary amines | Environmentally benign, high yield, short reaction time, catalyst reusability. |
Nanocatalysis in Oxazine Synthesis
Nanocatalysis has introduced a new dimension to the synthesis of heterocyclic compounds, including oxazines. The high surface-area-to-volume ratio and unique electronic properties of nanocatalysts often lead to enhanced catalytic activity and selectivity.
Magnetic nanocatalysts are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. A bio-based magnetic nanocatalyst, Fe₃O₄@nano-cellulose/TiCl, has been effectively used for the one-pot synthesis of 2,3-dihydro-2-substituted-1H-naphtho[1,2-e] smolecule.comnih.govoxazine derivatives under solvent-free conditions. Similarly, a magnetic solid acid nanocatalyst based on ferrierite (M-FER/SO₃H) has been employed for the green synthesis of smolecule.comnih.gov-oxazine derivatives in water at room temperature, yielding products in high to excellent yields with short reaction times.
Another example is the use of a GO-Fe₃O₄–Ti(IV) nanocatalyst for the eco-friendly synthesis of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] smolecule.comnih.govoxazines. This method is noted for its straightforward workup, short reaction times, and high yields. The thermal stability and reusability of the catalyst make it a sustainable option for oxazine synthesis.
| Nanocatalyst | Reaction Type | Key Features |
| Fe₃O₄@nano-cellulose/TiCl | One-pot, three-component condensation | Bio-based, magnetic, reusable (up to 10 times), solvent-free. |
| M-FER/SO₃H | Condensation | Magnetic solid acid, high yields, water as solvent, room temperature. |
| GO-Fe₃O₄–Ti(IV) | One-pot synthesis | Eco-friendly, recoverable, thermally stable, high efficiency. |
| Al₂O₃/BF₃/Fe₃O₄ | Condensation | Magnetic, room temperature synthesis of smolecule.comnih.gov-oxazine derivatives. |
Metal-Catalyzed Processes
Transition metal-catalyzed reactions are fundamental to modern organic synthesis, and their application in constructing pyridoxazine frameworks is an area of active research. While specific examples for 2,3-Dihydro-1H-pyrido[3,4-b] smolecule.comnih.govoxazine are emerging, related metal-catalyzed cyclizations and functionalizations are well-documented. For instance, silver triflate has been shown to catalyze the cyclization of N-propargyl N-sulfonyl amino alcohols to yield 3,4-dihydro-2H-1,4-oxazines. escholarship.org Rhodium(II) catalysts have also been used in reactions between 1-tosyl-1,2,3-triazoles and halohydrins to produce 2,6-substituted 3,4-dihydro-2H-1,4-oxazines. escholarship.org
In a broader context, novel cobalt-based phosphate (B84403) catalysts (Co₃(PO₄)₂ and CoCa₃(HPO₄)(PO₄)₂(OH)) have been developed for the synthesis of 1,3-oxazinone derivatives via a multicomponent reaction, achieving high yields in very short reaction times. Although not a direct synthesis of the target scaffold, these advancements in metal catalysis for related heterocycles indicate powerful future directions for the synthesis of pyridoxazines.
Functionalization and Derivatization Techniques
Once the core 2,3-Dihydro-1H-pyrido[3,4-b] smolecule.comnih.govoxazine structure is synthesized, its functionalization is key to developing analogues with diverse properties. Key strategies focus on the regioselective introduction of substituents and modifications at the nitrogen atom.
Regioselective Introduction of Substituents (e.g., Halogenation)
The introduction of halogen atoms onto the pyridoxazine scaffold is a valuable transformation, as halogens can serve as versatile handles for subsequent cross-coupling reactions, enabling the construction of more complex molecules. The electronic nature of the pyridine ring within the pyridoxazine system dictates the regioselectivity of electrophilic substitution reactions like halogenation.
Direct C-H halogenation of heteroaromatic systems often presents challenges in controlling regioselectivity. However, novel methods are continuously being developed for related scaffolds. For example, an environmentally friendly and efficient method for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines uses a hypervalent iodine(III) reagent with potassium halide salts in water at room temperature. nih.gov Another approach for the remote C5–H halogenation of 8-substituted quinolines employs trihaloisocyanuric acid in a metal-free protocol. chemrxiv.org These strategies, which rely on activating the substrate or using specific halogenating agents to direct the substitution, could potentially be adapted for the selective halogenation of the pyridine ring in the 2,3-Dihydro-1H-pyrido[3,4-b] smolecule.comnih.govoxazine system. The reactivity of the pyridine ring suggests that electrophilic aromatic substitution may occur, and its precise location would be influenced by the existing nitrogen and oxygen atoms in the fused ring system. smolecule.com
N-Alkylation and Acylation Strategies
The secondary amine within the oxazine ring of 2,3-Dihydro-1H-pyrido[3,4-b] smolecule.comnih.govoxazine is a prime site for functionalization through N-alkylation and N-acylation. These reactions allow for the introduction of a wide variety of side chains, which can significantly modulate the compound's physicochemical and biological properties.
N-alkylation is typically achieved by treating the parent heterocycle with an alkyl halide in the presence of a base. The choice of base and solvent can be crucial for achieving high yields and selectivity. For related heterocyclic systems like 1,2,3,4-tetrahydrobenzo[c] prepchem.comnih.govnaphthyrin-5(6H)-one, which has a pyridone structure, alkylation can result in a mixture of N- and O-alkylated products. researchgate.net However, for the saturated amine in the dihydroxazine ring of the target compound, selective N-alkylation is expected to be more straightforward.
N-acylation can be accomplished using acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the acid byproduct. This reaction introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can be used to attach various functional groups. The synthesis of optically active N-acyl-hexahydro- smolecule.combenzopyrano[3,4-b] smolecule.comnih.govoxazines has been reported, demonstrating the feasibility of N-acylation on similar oxazine-containing fused systems.
Protecting Group Chemistry in Synthetic Sequences (e.g., Boc Protection)
In the multi-step synthesis of pyridooxazine derivatives, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. The amino group on the pyridine ring, in particular, often requires protection to allow for selective transformations elsewhere on the molecule.
The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under various reaction conditions and its straightforward removal under acidic conditions. However, the protection of aminopyridines can present challenges, including low yields or the formation of di-substituted products. google.com Standard methods using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) can be inefficient for some aminopyridine substrates. google.com To overcome these issues, modified protocols have been developed. One such method involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBT) in the presence of a base, which can lead to higher yields and selectivity for the mono-protected aminopyridine. google.com
Beyond the Boc group for amines, other functionalities may also require protection. For instance, in the synthesis of complex polycyclic pyridones related to the target scaffold, dimethyl acetal (B89532) groups have been used to protect aldehyde functionalities. nih.gov These acetals are stable during subsequent reaction steps and can be selectively deprotected using acid-catalyzed hydrolysis to reveal the aldehyde for further cyclization reactions. nih.gov
Table 1: Protecting Group Strategies in Pyridooxazine Synthesis
| Functional Group | Protecting Group | Reagents for Protection | Reagents for Deprotection | Reference |
|---|---|---|---|---|
| Amine (on Pyridine) | Boc (tert-butoxycarbonyl) | (Boc)2O, EDCI, HOBT, Base | Acid (e.g., TFA, HCl) | google.com |
| Aldehyde | Dimethyl Acetal | Methanol, Acid catalyst | Aqueous Acid (e.g., HCl, Formic Acid) | nih.gov |
Transformations for Analog Generation (e.g., Reduction of Lactams)
The generation of analogues of a core structure is fundamental to structure-activity relationship (SAR) studies in drug discovery. Various chemical transformations can be applied to the 2,3-Dihydro-1H-pyrido[3,4-b] smolecule.comnih.govoxazine scaffold or its precursors to create a library of related compounds.
One powerful transformation for generating structural diversity is the reduction of amides or lactams (cyclic amides). The reduction of a lactam within a precursor molecule can yield a cyclic amine, which serves as a key intermediate for further functionalization. organic-chemistry.org Modern methods for lactam reduction offer high efficiency and functional group tolerance. For example, activation of the lactam with triflic anhydride (B1165640) (Tf2O) followed by reduction with sodium borohydride (B1222165) provides a practical method for conversion to the corresponding amine. organic-chemistry.org Alternative metal-catalyzed approaches, such as using nickel catalysts, can also effectively reduce lactams. organic-chemistry.org The resulting amines can then be subjected to alkylation, acylation, or other reactions to generate a wide array of analogues.
Other key transformations for analog generation in the synthesis of related pyridyloxazines include:
Catalytic Hydrogenation: The reduction of a nitro group on a pyridine precursor to a primary amine is a common and critical step. nih.gov This transformation typically uses catalysts like palladium on carbon (Pd/C) and a hydrogen source. nih.gov
Cyclization with α-Halo Ketones: The newly formed aminopyridine can be reacted with various substituted α-halo ketones. nih.gov This reaction builds the oxazine ring and allows for the introduction of diverse substituents onto the heterocyclic system, directly leading to the formation of different analogues. nih.gov
Table 2: Key Transformations for Analog Generation
| Transformation | Substrate | Key Reagents | Product/Intermediate | Reference |
|---|---|---|---|---|
| Lactam Reduction | Lactam-containing precursor | 1. Tf2O 2. NaBH4 | Cyclic Amine | organic-chemistry.org |
| Nitro Group Reduction | Nitropyridine derivative | H2, Pd/C | Aminopyridine derivative | nih.gov |
| Oxazine Ring Formation | 5-Amino-4-hydroxypyridine | α-Halo ketones | Substituted Pyrido[4,3-b] smolecule.comnih.govoxazines | nih.gov |
Considerations for Scalable Synthesis and Industrial Production Methods
Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a distinct set of challenges that prioritize safety, cost-effectiveness, and environmental impact. For compounds like 2,3-Dihydro-1H-pyrido[3,4-b] smolecule.comnih.govoxazine, developing an industrially viable process is crucial for potential commercialization. nih.gov
Key considerations include:
Cost and Availability of Materials: Industrial syntheses must utilize starting materials that are inexpensive and readily available in large quantities.
Process Safety: Reagents and reaction conditions must be carefully selected to minimize risks. Highly toxic or explosive materials are avoided, and reactions are designed to be thermally stable and controllable on a large scale.
Reaction Efficiency and Yield: To be economically feasible, each step in the synthesis should proceed with high yield and selectivity, minimizing the formation of impurities that require complex purification.
Workup and Purification: Procedures for isolating the product must be scalable. Chromatography is generally avoided in favor of methods like crystallization or precipitation, which are more amenable to large-scale operations. nih.gov The formation of a filterable precipitate is an example of an ideal workup procedure for industrial production. nih.gov
Environmental Impact: Green chemistry principles are increasingly important in industrial synthesis. This includes minimizing waste, using less hazardous solvents, and designing atom-economical reactions. The use of reagents like formic acid for hydrolysis or ammonium (B1175870) acetate (B1210297) as a catalyst are examples of practical choices for larger-scale reactions. nih.govnih.gov
Table 3: Factors in Scalable Synthesis
| Factor | Laboratory Scale Focus | Industrial Scale Focus |
|---|---|---|
| Reagents | Novelty and effectiveness | Cost, availability, safety |
| Solvents | Effectiveness for specific reaction | Low toxicity, ease of recovery, cost |
| Purification | Chromatography is common | Crystallization, distillation, extraction |
| Throughput | Milligrams to grams | Kilograms to tons |
| Primary Goal | Proof of concept, synthesis of new molecules | Cost-effective, safe, and robust production |
Chemical Reactivity and Mechanistic Investigations of 2,3 Dihydro 1h Pyrido 3,4 B 1 2 Oxazine Systems
Fundamental Reaction Pathways
The fundamental reactivity of pyrido-oxazine systems can be explored through oxidation, reduction, and nucleophilic substitution reactions. These transformations are key to the functionalization and elaboration of the core structure.
Oxidation Reactions and Selective Functional Group Transformations
Oxidation reactions of dihydropyrido-fused systems often lead to aromatization. For instance, in related polycyclic structures containing a 1,4-dihydropyridine (B1200194) (DHP) moiety, chemical dehydrogenation is a common strategy to furnish the corresponding aromatic pyridine (B92270) ring. nih.gov Anodic oxidation provides an electrochemical alternative for this transformation. Studies on related 1,4-DHP systems have shown that anodic oxidation can proceed via a one-step, two-electron dehydrogenation to yield the fully aromatic pyridine derivatives. nih.gov This process highlights the susceptibility of the dihydro-pyridyl portion of such fused systems to oxidative aromatization.
Reduction Reactions and Hydrogenation Studies
Selective reduction of functional groups on the pyrido-oxazine ring system is a crucial tool for modifying its properties. Catalytic hydrogenation is a frequently employed method for such transformations. For example, in the synthesis of substituted pyrido[4,3-b] smolecule.comnih.govoxazines, a nitro group on the pyridine ring can be selectively reduced to a primary amine using catalytic hydrogenation without affecting the core heterocyclic structure. nih.gov In more complex substrates, this method can achieve multiple reductions simultaneously. For instance, the reduction of a precursor containing both a nitro group and a disulfide linkage using catalytic hydrogenation successfully yielded the corresponding 5-amino-4-mercaptopyridine derivative, demonstrating the utility of this reaction in preparing highly functionalized intermediates. nih.gov
Nucleophilic Substitution Reactions
The electronic nature of the pyrido-oxazine system allows for nucleophilic substitution reactions. The nitrogen atoms within the heterocyclic structure can act as nucleophiles, participating in substitutions with various electrophiles. smolecule.com The pyridine ring, while generally electron-deficient, can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or in the context of intramolecular rearrangements. researchgate.net Theoretical studies on related S-N type Smiles rearrangements on pyridine rings confirm that intramolecular ipso-nucleophilic substitution is a kinetically feasible and thermodynamically favorable pathway. researchgate.net The regioselectivity of these substitutions can be controlled, as seen in related pyridopyridazine (B8481360) systems where nucleophilic attack can be directed to specific positions on the ring. mdpi.com
Rearrangement Reactions (e.g., Smiles Rearrangement in Pyrido-oxazinones)
The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, is a powerful tool in heterocyclic chemistry. nih.govsynarchive.com This reaction has been effectively transposed from ionic conditions to radical chemistry and is particularly useful for synthesizing complex molecules and biaryl systems. nih.gov
| Feature | Description |
| Reaction Type | Intramolecular Nucleophilic Aromatic Substitution. synarchive.com |
| Key Feature | Migration of an aromatic ring from a heteroatom to a more nucleophilic heteroatom. nih.gov |
| Mechanism on Pyridine Rings | Involves two main steps: intramolecular ipso-position substitution and subsequent ring closure. researchgate.net |
| Activation | The aromatic ring undergoing substitution is typically activated by electron-withdrawing groups at the ortho and/or para positions. nih.gov |
| Variants | Includes the Truce-Smiles rearrangement (carbanion nucleophile) and radical versions. nih.gov |
Cycloaddition Reactions and Construction of Fused Heterocyclic Systems
Cycloaddition reactions are a cornerstone for the construction of complex, multi-ring systems from pyrido-oxazine precursors. The inherent reactivity of the fused system lends itself to various cycloaddition strategies. For example, 1,4-dipolar cycloaddition has been used to synthesize novel spiropyrido[2,1-b] smolecule.comnih.govoxazine-pyrroles. nih.govrsc.org In these reactions, a 1,4-dipole, generated from an activated acetylene (B1199291) and pyridine, undergoes a [4+2] cycloaddition with a suitable dipolarophile. nih.gov
Furthermore, related 1,4-oxazinone systems can serve as reactive precursors in tandem cycloaddition/cycloreversion sequences to produce highly substituted pyridines. nih.gov In this process, the oxazinone undergoes a cycloaddition with an alkyne, followed by the extrusion of a small molecule like CO2 from the unstable bicyclic intermediate to afford the final aromatic pyridine product. nih.gov These methods provide efficient pathways to elaborate the pyrido-oxazine core, leading to the creation of diverse and structurally unique fused heterocyclic systems. researchgate.netias.ac.innih.gov
| Reaction Type | Precursors | Product Type | Reference |
| 1,4-Dipolar Cycloaddition | 1,4-Dipoles (from DMAD + Pyridine), 1H-Pyrrole-2,3-diones | Spiro[pyrido[2,1-b] smolecule.comnih.govoxazine-2,3′-pyrroles] | nih.govrsc.org |
| Tandem Cycloaddition/Cycloreversion | 1,4-Oxazin-2-ones, Alkynes | Substituted Pyridines | nih.gov |
| [4+2] Cycloaddition | α-halogenated N-tosylhydrazones, 1,4-dihydropyridines | Pyrido[3,2-e]oxazine scaffolds | smolecule.com |
Reactivity Towards Binucleophiles and Ring-Opening Transformations (for related oxazine (B8389632) systems)
A significant aspect of the reactivity of related pyrido-oxazinone systems is their susceptibility to ring-opening transformations when treated with binucleophiles. nih.gov This reactivity has been explored for the synthesis of biologically important polycyclic pyridones from 3-hydroxy-3,4-dihydropyrido[2,1-c] smolecule.comnih.govoxazine-1,8-diones. nih.govresearchgate.net These molecules exist in equilibrium with an acyclic aldehyde form, which determines their high reactivity towards nucleophiles. nih.govmdpi.com
The reaction of these oxazinone systems with binucleophiles, such as 3-aminopropan-1-ol or o-phenylenediamine, proceeds via an oxazinone ring-opening transformation. nih.govnih.gov This reaction is often promoted by ammonium (B1175870) acetate (B1210297) or acetic acid. mdpi.com In the case of o-phenylenediamine, the initial ring-opening and condensation are followed by partial aromatization, leading to the formation of complex polycyclic benzimidazole-fused pyridones in good yields (33–91%). nih.govmdpi.com This strategy, which leverages the "hidden aldehyde" functionality of the lactol form, provides a versatile and efficient route for constructing novel fused pyridone frameworks. nih.govmdpi.com
| Pyrido-oxazinone Substrate | Binucleophile | Product | Reference |
| 3-hydroxy-3,4-dihydropyrido[2,1-c] smolecule.comnih.govoxazine-1,8-diones | 3-Aminopropan-1-ol | Polycyclic Pyridone | nih.gov |
| 3-hydroxy-3,4-dihydropyrido[2,1-c] smolecule.comnih.govoxazine-1,8-diones | o-Phenylenediamine | Polycyclic benzimidazole-fused pyridone | nih.govmdpi.com |
| 3-hydroxy-3,4-dihydropyrido[2,1-c] smolecule.comnih.govoxazine-1,8-diones | Ammonium Acetate | Polycyclic Pyridone | nih.govresearchgate.net |
Spectroscopic and Structural Elucidation Methodologies for 2,3 Dihydro 1h Pyrido 3,4 B 1 2 Oxazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For the 2,3-Dihydro-1H-pyrido[3,4-b] researchgate.netsapub.orgoxazine (B8389632) core, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons on the oxazine ring.
In related dihydropyrido-oxazine structures, such as 3-hydroxy-3,4-dihydropyrido[2,1-c] researchgate.netsapub.orgoxazine-1,8-dione derivatives, the methylene protons of the oxazine ring (at position 4) typically appear as a singlet at approximately 4.33 ppm. nih.gov The proton at position 3 shows a broad singlet around 6.13 ppm, while the aromatic protons on the pyridine ring appear further downfield. nih.gov For instance, the proton at the 9-position can be observed as a singlet at 6.83 ppm, and the proton at the 6-position as a singlet at 7.90 ppm. nih.gov The NH proton of the oxazine ring is expected to appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.
Table 1: Representative ¹H NMR Chemical Shifts for Protons in a Related Dihydropyrido[2,1-c] researchgate.netsapub.orgoxazine System
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
| 4-CH₂ | ~4.33 | s |
| H-3 | ~6.13 | br. s |
| H-9 | ~6.83 | s |
| H-6 | ~7.90 | s |
| OH | ~8.13 | s |
Data adapted from a study on 3-hydroxy-7-pivaloyl-3,4-dihydropyrido[2,1-c] researchgate.netsapub.orgoxazine-1,8-dione. nih.gov
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.
For derivatives of the related 3-hydroxy-3,4-dihydropyrido[2,1-c] researchgate.netsapub.orgoxazine-1,8-dione, the methylene carbon of the oxazine ring (C-4) resonates around 54.6 ppm. nih.gov The carbon atom adjacent to the oxygen and nitrogen atoms (C-3) is observed further downfield at approximately 88.4 ppm. nih.gov The aromatic carbons of the pyridine ring typically appear in the range of 120-160 ppm. nih.gov For example, C-9 can be found at 120.1 ppm, C-6 at 140.9 ppm, and the quaternary carbon C-5a at 131.9 ppm. nih.gov Carbonyl carbons, if present as substituents, resonate at lower fields, often above 160 ppm. nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts for a Related Dihydropyrido[2,1-c] researchgate.netsapub.orgoxazine System
| Carbon Position | Chemical Shift (δ, ppm) |
| 4-CH₂ | ~54.6 |
| C-3 | ~88.4 |
| C-9 | ~120.1 |
| C-5a | ~131.9 |
| C-6 | ~140.9 |
| C-1 | ~163.1 |
| C-8 | ~174.9 |
Data adapted from a study on 3-hydroxy-7-pivaloyl-3,4-dihydropyrido[2,1-c] researchgate.netsapub.orgoxazine-1,8-dione. nih.gov
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, these experiments can be time-consuming but provide valuable structural information.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.
For derivatives of 2,3-Dihydro-1H-pyrido[3,4-b] researchgate.netsapub.orgoxazine, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization). The fragmentation of the pyridooxazine ring would likely involve characteristic losses. For example, the cleavage of the oxazine ring could lead to the loss of small neutral molecules. In related heterocyclic systems, such as phthalazine-dione derivatives, fragmentation often involves the loss of molecules like CO, CN, and C₂H₂. raco.cat The high-resolution mass of the molecular ion is a critical piece of data for confirming the elemental formula of a newly synthesized derivative. For example, in the analysis of a related pyrido[1′,2′:4,5]pyrazino[2,1-b] researchgate.netoxazine derivative, HRMS confirmed the calculated mass for the protonated molecule [M+H]⁺, providing strong evidence for its elemental composition. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of a 2,3-Dihydro-1H-pyrido[3,4-b] researchgate.netsapub.orgoxazine derivative would exhibit several characteristic absorption bands.
N-H Stretching: A key feature would be the N-H stretching vibration of the secondary amine in the oxazine ring, typically appearing as a moderate to sharp band in the region of 3200-3500 cm⁻¹. In related 4H-1,3,4-oxadiazines, this N-H stretch is observed around 3188 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups in the oxazine ring would appear just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring typically occur in the 1500-1650 cm⁻¹ region.
C-O Stretching: The C-O-C ether linkage in the oxazine ring would produce a strong, characteristic stretching band, usually in the 1250-1050 cm⁻¹ range.
C-N Stretching: The C-N stretching of the amine in the oxazine ring would be visible in the 1250-1020 cm⁻¹ region.
Table 3: Expected IR Absorption Frequencies for 2,3-Dihydro-1H-pyrido[3,4-b] researchgate.netsapub.orgoxazine Core Structure
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3200 - 3500 |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | < 3000 |
| Pyridine Ring | C=N, C=C Stretch | 1500 - 1650 |
| Ether Linkage | C-O Stretch | 1050 - 1250 |
| Amine | C-N Stretch | 1020 - 1250 |
X-ray Crystallography for Absolute Configuration and Stereostructure Determination
For a derivative of 2,3-Dihydro-1H-pyrido[3,4-b] researchgate.netsapub.orgoxazine that is chiral and can be crystallized, single-crystal X-ray diffraction analysis would unambiguously determine its solid-state conformation. The analysis reveals how the pyridine and oxazine rings are fused and the puckering of the six-membered oxazine ring. In the crystal structure of a related spiro[benzo[d] researchgate.netoxazine-2,3′-indolin]-2′-one, the oxazine ring was found to adopt a half-chair conformation. nih.gov The study also determined the dihedral angles between the different ring systems within the molecule. nih.gov Furthermore, crystallographic data elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that dictate the crystal packing arrangement. nih.gov This information is invaluable for understanding the solid-state properties of the compound.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., LC-MS/MS)
The assessment of purity and the isolation of individual derivatives of 2,3-Dihydro-1H-pyrido[3,4-b] rasayanjournal.co.incenmed.comoxazine are critical steps in the drug discovery and development process. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) stand out as the most powerful and widely employed techniques for these purposes. These methods offer high resolution, sensitivity, and specificity, allowing for the separation, identification, and quantification of the target compound, its impurities, and potential degradation products.
The development of a robust and reliable analytical method is paramount for ensuring the quality and consistency of synthesized 2,3-Dihydro-1H-pyrido[3,4-b] rasayanjournal.co.incenmed.comoxazine derivatives. Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose.
A key aspect of method development involves the optimization of chromatographic conditions to achieve adequate separation of all relevant compounds. For complex mixtures containing structurally similar derivatives, semi-preparative liquid chromatography can be employed for the effective isolation and purification of the desired compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This hybrid technique is indispensable for the analysis of 2,3-Dihydro-1H-pyrido[3,4-b] rasayanjournal.co.incenmed.comoxazine derivatives, providing not only retention time data but also valuable structural information based on the mass-to-charge ratio (m/z) of the analytes.
An exemplary LC-MS/MS method for the analysis of a series of related heterocyclic compounds, such as 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines, has been developed and validated, showcasing the utility of this technique. researchgate.net In a typical setup, a reversed-phase column, such as an ODS (octadecylsilyl) C18 column, is used for separation. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile), with a gradient elution program to facilitate the separation of compounds with varying polarities. researchgate.net
Table 1: Representative LC-MS/MS Method Parameters for the Analysis of Related Oxazine Derivatives
| Parameter | Condition |
| Column | ODS, 250×4.6mm, 5 µm |
| Mobile Phase A | 0.05M Ammonium Acetate (B1210297) Buffer (pH 5.6) : Acetonitrile (90:10, v/v) |
| Mobile Phase B | 0.05M Ammonium Acetate Buffer (pH 5.6) : Acetonitrile (10:90, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
The method validation for such an analysis would typically include assessments of specificity, linearity, precision (intra- and inter-day), accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.net For a series of 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines, the method was found to be linear over a concentration range of 0.1 to 100 µg/mL, with LOD and LOQ values in the ranges of 0.024 to 0.048 µg/mL and 0.075 to 0.147 µg/mL, respectively. researchgate.net
Purity Assessment and Isolation
For the initial purification of newly synthesized 2,3-Dihydro-1H-pyrido[3,4-b] rasayanjournal.co.incenmed.comoxazine derivatives, simpler chromatographic techniques such as column chromatography on silica gel are often employed. rasayanjournal.co.in The choice of eluent, for example, a hexane-ethyl acetate mixture, is crucial for achieving effective separation. rasayanjournal.co.in The uniformity of the synthesized compounds can be initially confirmed by thin-layer chromatography (TLC).
Following initial purification, LC-MS/MS is utilized for a more rigorous purity assessment. By analyzing the sample, the percentage purity of the target compound can be determined by comparing the peak area of the main component to the total area of all detected peaks. This is particularly important as impurities can significantly affect the biological activity and safety profile of the compound. In studies comparing innovator drugs to their copies, enantiospecific liquid chromatography methods have been used to determine impurity profiles and assay the active ingredient. nih.gov
Semi-preparative LC is a valuable tool for isolating desired compounds from complex reaction mixtures, leading to a substantial increase in purity. uniba.sk The goal of semi-preparative chromatography is to isolate the maximum possible amount of the target compound in a highly pure form. uniba.sk
Table 2: Illustrative Data from Purity Assessment of a Hypothetical 2,3-Dihydro-1H-pyrido[3,4-b] rasayanjournal.co.incenmed.comoxazine Derivative
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Purity (%) |
| Derivative A | 5.8 | 205.1 | 98.5 |
| Impurity 1 | 4.2 | 189.1 | 0.8 |
| Impurity 2 | 6.5 | 219.1 | 0.7 |
The data presented in Table 2 is representative of the type of information obtained from an LC-MS/MS analysis, allowing for the confident identification and purity determination of the target 2,3-Dihydro-1H-pyrido[3,4-b] rasayanjournal.co.incenmed.comoxazine derivative.
Computational Chemistry and Theoretical Studies on 2,3 Dihydro 1h Pyrido 3,4 B 1 2 Oxazine Scaffolds
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. For scaffolds related to 2,3-Dihydro-1H-pyrido[3,4-b] tandfonline.comnih.govoxazine (B8389632), docking studies have been pivotal in identifying potential biological targets and elucidating the molecular basis of their activity.
While specific docking studies on the unsubstituted 2,3-Dihydro-1H-pyrido[3,4-b] tandfonline.comnih.govoxazine are not extensively documented in publicly available literature, research on analogous structures highlights the utility of this approach. For instance, derivatives of pyrido[3,4-d]pyrimidines have been docked into the ATP-binding site of kinases like Monopolar spindle 1 (Mps1) to understand their inhibitory mechanism. These studies have revealed key interactions, such as hydrogen bonding with hinge region residues and hydrophobic interactions within the binding pocket, which are crucial for potent inhibition. Similarly, molecular docking has been employed to predict the binding modes of pyrido[2,1-b]quinazolines to the EGFR kinase domain and pyrido[3,2-d]-1,2,3-triazines to Pim-1 kinase, guiding the design of novel anticancer agents.
The general approach for molecular docking of a 2,3-Dihydro-1H-pyrido[3,4-b] tandfonline.comnih.govoxazine derivative would involve:
Preparation of the protein target: Obtaining the 3D structure of the biological target from databases like the Protein Data Bank (PDB) and preparing it by removing water molecules, adding hydrogen atoms, and assigning charges.
Ligand preparation: Generating the 3D conformation of the pyrido-oxazine derivative and optimizing its geometry.
Docking simulation: Using software like AutoDock or Glide to predict the binding poses of the ligand within the active site of the protein.
Analysis of results: Evaluating the predicted binding energies and visualizing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, and pi-pi stacking) to understand the basis of molecular recognition.
These computational insights are invaluable for structure-based drug design, enabling the rational optimization of lead compounds to enhance their potency and selectivity.
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed understanding of the electronic structure, geometry, and reactivity of molecules. These methods are essential for characterizing the fundamental properties of the 2,3-Dihydro-1H-pyrido[3,4-b] tandfonline.comnih.govoxazine scaffold.
Density Functional Theory (DFT) Studies (e.g., B3LYP/6-31G* for related oxazines)
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. The B3LYP functional combined with the 6-31G* basis set is a widely used level of theory for studying organic molecules, including heterocyclic systems analogous to 2,3-Dihydro-1H-pyrido[3,4-b] tandfonline.comnih.govoxazine.
DFT studies can be used to calculate a variety of molecular properties, including:
Optimized molecular geometry: Predicting the most stable 3D arrangement of atoms.
Vibrational frequencies: Simulating the infrared spectrum to confirm the stability of the optimized geometry and aid in experimental characterization.
Electronic properties: Determining the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
Absolute Energy, Bond Angle, and Bond Distance Computations
Quantum chemical calculations can precisely compute the absolute energy of a molecule, which corresponds to its stability. Furthermore, these methods provide accurate values for geometric parameters such as bond lengths and bond angles.
For the 2,3-Dihydro-1H-pyrido[3,4-b] tandfonline.comnih.govoxazine scaffold, DFT calculations would yield a complete set of optimized geometric parameters. This data is crucial for understanding the molecule's three-dimensional structure and can be compared with experimental data from X-ray crystallography if available. For example, in studies of related pyrimidine derivatives, calculated bond lengths and angles have shown good agreement with experimental values, validating the computational models used.
Below is a hypothetical table illustrating the type of data that could be generated for 2,3-Dihydro-1H-pyrido[3,4-b] tandfonline.comnih.govoxazine using DFT calculations.
| Parameter | Atom 1 | Atom 2 | Calculated Value (Å or °) |
| Bond Length | C2 | C3 | Value |
| Bond Length | N1 | C2 | Value |
| Bond Length | O4 | C3 | Value |
| Bond Angle | N1 | C2 | C3 |
| Bond Angle | C2 | C3 | O4 |
| Dihedral Angle | N1 | C2 | C3 |
Note: The values in this table are placeholders and would need to be determined through specific quantum chemical calculations.
Conformational Analysis and Tautomeric Equilibria Investigations
The flexibility of the oxazine ring in 2,3-Dihydro-1H-pyrido[3,4-b] tandfonline.comnih.govoxazine allows for the existence of different conformations. Furthermore, the presence of labile protons can lead to tautomeric equilibria.
Conformational Analysis: The saturated oxazine ring can adopt various conformations, such as chair, boat, and twist-boat forms. Conformational analysis aims to identify the most stable conformers and the energy barriers for their interconversion. Computational methods like DFT can be used to map the potential energy surface of the molecule and determine the relative energies of different conformers. For example, studies on 3-methyltetrahydro-1,3-oxazine have identified multiple minima on the potential energy surface corresponding to different chair and twist forms. A similar approach could be applied to 2,3-Dihydro-1H-pyrido[3,4-b] tandfonline.comnih.govoxazine to understand its conformational preferences, which can significantly influence its biological activity.
Tautomeric Equilibria: Tautomerism is the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For derivatives of the 2,3-Dihydro-1H-pyrido[3,4-b] tandfonline.comnih.govoxazine scaffold, particularly those with hydroxyl or amino substituents, the possibility of tautomerism exists. Quantum chemical calculations are a powerful tool to investigate the relative stabilities of different tautomers. For instance, a study on 3-hydroxy-3,4-dihydropyrido[2,1-c] tandfonline.comnih.govoxazine-1,8-diones demonstrated that they exist predominantly in the cyclic lactol tautomeric form. nih.gov By calculating the energies of the possible tautomers of a substituted 2,3-Dihydro-1H-pyrido[3,4-b] tandfonline.comnih.govoxazine, one can predict the dominant form under different conditions.
In Silico Prediction of Biological Activity and ADME Properties
In silico methods are increasingly used in drug discovery to predict the biological activity and pharmacokinetic properties of new chemical entities, reducing the need for extensive experimental screening.
Prediction of Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of 2,3-Dihydro-1H-pyrido[3,4-b] tandfonline.comnih.govoxazine derivatives with known activities, it is possible to predict the activity of new, untested analogues. The descriptors used in QSAR models can be derived from the molecular structure and include physicochemical, electronic, and topological properties. These models can guide the design of more potent compounds. For example, QSAR models have been successfully developed for pyrazoline derivatives as carbonic anhydrase inhibitors. nih.gov
Prediction of ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico tools can predict various ADME parameters, such as:
Solubility: The ability of a compound to dissolve in a solvent.
Lipophilicity (logP): The partitioning of a compound between an oily and an aqueous phase, which influences its absorption and distribution.
Blood-brain barrier permeability: The ability of a compound to cross into the central nervous system.
Cytochrome P450 inhibition: The potential for a compound to interfere with drug metabolism.
Human intestinal absorption: The extent to which a compound is absorbed from the gut.
Various online platforms and software packages are available for predicting these properties for a given chemical structure, including the 2,3-Dihydro-1H-pyrido[3,4-b] tandfonline.comnih.govoxazine scaffold. This information is crucial in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry can be used to model the mechanisms of chemical reactions, providing detailed insights into the energy changes that occur as reactants are converted to products. This includes the identification of transition states, which are the high-energy intermediates that connect reactants and products.
For the synthesis of 2,3-Dihydro-1H-pyrido[3,4-b] tandfonline.comnih.govoxazine and its derivatives, reaction mechanism modeling can be used to:
Elucidate the reaction pathway: Determine the sequence of elementary steps involved in the reaction.
Calculate activation energies: Predict the energy barriers for each step, which determine the reaction rate.
Identify intermediates and transition states: Characterize the structures of all species along the reaction coordinate.
For example, a plausible mechanism for the formation of a related spiro[indolo[2,1-b]quinazoline-6,2′-pyrido[2,1-b] tandfonline.comnih.govoxazine] has been proposed to involve the initial formation of a 1,4-dipolar intermediate followed by a cycloaddition reaction. tandfonline.com DFT calculations can be employed to locate the transition state for such reactions, which is characterized by having exactly one imaginary vibrational frequency. The analysis of the transition state structure provides valuable information about the bond-forming and bond-breaking processes occurring during the reaction. This understanding can be used to optimize reaction conditions and improve the efficiency of the synthesis.
Biological Activities and Cellular Mechanisms of Action of 2,3 Dihydro 1h Pyrido 3,4 B 1 2 Oxazine Derivatives
Antitumor and Anticancer Properties.ijnc.ir
Derivatives of the pyrido-oxazine scaffold have demonstrated a range of antitumor and anticancer activities by interfering with fundamental cellular processes that govern cancer cell growth and survival.
Induction of Apoptosis
The ability to induce programmed cell death, or apoptosis, is a cornerstone of cancer therapy. Research into oxazine-based compounds has shown they can trigger this process in cancer cells. While direct studies on 2,3-Dihydro-1H-pyrido[3,4-b] nih.govnih.govoxazine (B8389632) are specific, related oxazine scaffolds have been shown to induce apoptosis through pathways involving the activation of key effector proteins. nih.gov For instance, the induction of apoptosis is often mediated by a cascade of enzymes called caspases. nih.gov Activation of executioner caspases, such as caspase-3, leads to the cleavage of critical cellular substrates, including Poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov The cleavage of PARP-1 is a well-established hallmark of apoptosis. nih.gov Studies on related cyclic dipeptides have demonstrated that they can induce a time-dependent increase in caspase-3 activity and subsequent PARP cleavage in colon cancer cells, suggesting a potential mechanism for related heterocyclic compounds. nih.gov
Modulation of Cellular Signaling Pathways (e.g., PI3K Activity)
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. nih.govresearchgate.net Consequently, it has become a major target for anticancer drug development. researchgate.net A class of molecules with a related 4-phenyl-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one skeleton were designed and synthesized to target this pathway. nih.gov One derivative, in particular, was identified as a potent pan-class I PI3K/mTOR dual inhibitor with an IC50 of 0.63 nM against the PI3Kα isoform. nih.gov This demonstrates that the broader benzoxazine (B1645224) scaffold can effectively inhibit this key cancer-related pathway. nih.gov Furthermore, related pyrido[3,4-b]pyrazine (B183377) derivatives have been investigated as inhibitors of Spleen tyrosine kinase (Syk), which can activate the mammalian target of rapamycin (B549165) (mTOR) via the PI3K/AKT pathway, thereby promoting B-cell survival and proliferation in certain lymphomas. google.com
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| 4-phenyl-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives | PI3K/mTOR | Identified a potent dual inhibitor with an IC50 of 0.63 nM against PI3Kα. | nih.gov |
| Pyrido[3,4-b]pyrazine derivatives | Syk | Syk activates mTOR through the PI3K/AKT pathway, promoting B-cell survival. | google.com |
Inhibition of Transforming Growth Factor-beta (TGF-β) Signaling Pathways (e.g., ALK5 Inhibition)
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, initially acting as a tumor suppressor but later promoting tumor progression, fibrosis, and immune suppression. google.comwipo.intmdpi.com The TGF-β signal is transduced through serine/threonine kinase receptors, including the type I receptor known as Activin receptor-like kinase 5 (ALK5). nih.govmdpi.com Inhibition of ALK5 is therefore an attractive strategy for cancer therapy. nih.gov Pyrido oxazine derivatives have been specifically developed as inhibitors of ALK5. google.comwipo.int By blocking ALK5, these compounds can interrupt the signaling cascade that involves the phosphorylation of Smad2 and Smad3, which are key downstream mediators that regulate the transcription of genes involved in cell proliferation, differentiation, and migration. mdpi.comnih.gov
Targeting Hypoxia-Induced Genes (e.g., HIF-1α, P21, VEGF for related oxazines)
Solid tumors often contain regions of low oxygen, or hypoxia, which promotes cancer progression and resistance to therapy. nih.gov A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). nih.govmdpi.com Under hypoxic conditions, the alpha subunit of HIF-1 (HIF-1α) becomes stable, translocates to the nucleus, and activates the transcription of numerous genes that support tumor survival, including those involved in angiogenesis (e.g., Vascular Endothelial Growth Factor, VEGF) and cell cycle regulation (e.g., p21). nih.govmdpi.com
A study on a library of 2H-benzo[b] nih.govnih.govoxazine derivatives found that specific compounds could selectively inhibit the growth of hypoxic cancer cells. nih.gov One notable compound was shown to down-regulate the expression of hypoxia-induced genes, including HIF-1α, P21, and VEGF, in HepG2 cells. nih.gov This suggests that targeting the hypoxic tumor microenvironment is a feasible strategy for oxazine-based compounds. nih.gov
| Compound Class | Cell Line | Targets | Effect | Reference |
|---|---|---|---|---|
| 2H-benzo[b] nih.govnih.govoxazine derivatives | HepG2 | HIF-1α, P21, VEGF | Down-regulation of hypoxia-induced gene expression. | nih.gov |
Modulation of NF-κB Signaling Pathway (for related pyrido-oxazinones)
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the immune response, inflammation, and cell survival. nih.govnih.gov In many cancers, this pathway is constitutively active, promoting chronic inflammation and protecting cancer cells from apoptosis. nih.gov The transcription factor NF-κB plays a crucial role in inflammation by promoting the expression of inflammatory cytokines. mdpi.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor proteins. mdpi.com Upon stimulation, signaling cascades lead to the release and translocation of NF-κB to the nucleus, where it activates target genes. mdpi.com The modulation of NF-κB signaling is therefore a key therapeutic target. nih.govamanote.com Research on related compounds has shown that they can mitigate inflammatory responses by modulating the NF-κB pathway. researchgate.net For example, studies on 2H-1,4-pyridoxazin-3(4H)-one derivatives have demonstrated their anti-inflammatory activity, which is often linked to the regulation of pathways like NF-κB. researchgate.net
Anti-inflammatory Effects.ijnc.irresearchgate.net
Chronic inflammation is a driving factor in many diseases, including cancer and autoimmune disorders. nih.gov Derivatives of the 2,3-Dihydro-1H-pyrido[3,4-b] nih.govnih.govoxazine scaffold and related structures have shown promising anti-inflammatory properties. For instance, Schiff base derivatives of 2H-1,4-pyridoxazin-3(4H)-one were synthesized and screened for anti-inflammatory activity using a carrageenan-induced paw edema model in mice, demonstrating significant protective effects. researchgate.net
The mechanism of this anti-inflammatory action is often linked to the inhibition of key inflammatory mediators and pathways. nih.gov For example, related 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to exert anti-inflammatory effects in microglial cells by reducing the production of nitric oxide (NO) and downregulating inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This activity was associated with the activation of the Nrf2-HO-1 signaling pathway, which helps to counteract oxidative stress, a common component of inflammation. nih.gov Furthermore, inhibitors of the Syk kinase, which include related pyrido[3,4-b]pyrazine compounds, have potential anti-inflammatory activity by blocking signaling from immunoreceptors on mast cells, macrophages, and B-cells. google.com
Antimicrobial and Antifungal Activities
Derivatives of pyridoxazine and related heterocyclic systems have demonstrated notable activity against a range of microbial and fungal pathogens. While research specifically on 2,3-Dihydro-1H-pyrido[3,4-b] nih.govresearchgate.netoxazine is focused, the broader class of related structures provides insight into their potential. For instance, studies on dihydro-1,3-oxazine derivatives have shown marked activity against various strains of Mycobacterium tuberculosis, Escherichia coli, Clostridium pneumoniae, and Salmonella typhi. nih.gov Similarly, novel pyrido[2,3-b]pyrazine (B189457) 1,4-dioxide derivatives have revealed strong antibacterial activities in vitro. nih.gov
In the realm of antifungal research, certain pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives have exhibited efficacy against hyphomycetes, with some compounds showing activity comparable to the standard antifungal agent miconazole. nih.govresearchgate.net Thiazino-oxazine derivatives have also been screened for their in vitro antibacterial activities against S. subtilis (gram-positive) and E. coli (gram-negative), as well as antifungal activity against C. albicans, with some products showing promising results compared to standard drugs. researchgate.net
The data from various studies on related pyridine-fused heterocyclic compounds suggest a promising area of investigation for the antimicrobial and antifungal properties of 2,3-Dihydro-1H-pyrido[3,4-b] nih.govresearchgate.netoxazine derivatives.
| Compound Class | Tested Organisms | Observed Activity | Reference |
|---|---|---|---|
| Dihydro-1,3-oxazine derivatives | Mycobacterium tuberculosis, Escherichia coli, Clostridium pneumoniae, Salmonella typhi | Marked activity against various strains. | nih.gov |
| Pyrido[2,3-b]pyrazine 1,4-dioxide derivatives | Various bacteria (in vitro) | Strong antibacterial activities. | nih.gov |
| Pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives | Hyphomycetes | Antifungal activity comparable to miconazole. | nih.govresearchgate.net |
| Thiazino-oxazine derivatives | S. subtilis, E. coli, C. albicans | Good activity compared to standard drugs. | researchgate.net |
Potential in Neurological Disorders (e.g., Parkinson's Disease for related naphthoxazines)
The potential therapeutic application of oxazine derivatives extends to neurological disorders, with related naphthoxazine compounds showing promise in the context of Parkinson's disease. mdpi.comnih.gov Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons. mdpi.comnih.govresearchgate.net
One notable compound, (+)-4-propyl-9-hydroxynaphthoxazine (PHNO), a selective D2 agonist, has been studied as an adjunctive therapy in Parkinson's disease. nih.gov In a study involving patients who continued to receive levodopa/carbidopa, PHNO administration led to improvements in rigidity, bradykinesia, and tremor. nih.gov
Furthermore, synthetic derivatives of other related structures, such as naphthazarin, have been identified as inhibitors of the MAO-B enzyme. mdpi.comnih.gov MAO-B inhibitors are a class of drugs used in the management of Parkinson's disease. frontiersin.org Synthetic naphthoquinones have also demonstrated neuroprotective effects in Neuro-2a cells and inhibitory activity on the P2X7 receptor, which is implicated in neuroinflammation. mdpi.comnih.govresearchgate.net These findings suggest that the core structure of these compounds can serve as a scaffold for developing agents with potential in treating neurodegenerative conditions like Parkinson's disease. mdpi.comnih.gov
| Compound/Derivative | Mechanism/Target | Potential Therapeutic Effect | Reference |
|---|---|---|---|
| (+)-4-propyl-9-hydroxynaphthoxazine (PHNO) | Selective D2 agonist | Improvement in rigidity, bradykinesia, and tremor. | nih.gov |
| Naphthazarin derivatives | MAO-B enzyme inhibition | Potential for managing Parkinson's symptoms. | mdpi.comnih.gov |
| Synthetic Naphthoquinones | P2X7 receptor inhibition | Neuroprotective effect. | mdpi.comnih.govresearchgate.net |
Enzyme and Receptor Modulation Studies
Derivatives of pyridoxazine and related structures have been the subject of studies investigating their interactions with various enzymes and receptors, indicating their potential as modulators of key biological pathways.
Research into benzo[b] nih.govresearchgate.netoxazine derivatives has identified potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an important enzyme in the repair of single-strand DNA breaks. nih.gov Specifically, a derivative, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine-8-carboxamide, was identified as a highly potent inhibitor of PARP1 with an IC50 value of 0.082 μM. nih.gov
In the context of neurological disorders, related naphthoquinones have been shown to inhibit the MAO-B enzyme and the P2X7 receptor. mdpi.comnih.gov Furthermore, a study on 1,3,4-oxadiazole (B1194373) derivatives, which share a heterocyclic nature, identified compounds that displayed promising inhibitory effects on monoamine oxidase enzymes (MAO-A and MAO-B) and cholinesterase enzymes (AChE and BChE), which are important targets in neurological diseases. nih.gov For instance, compound 4m from the study showed significant MAO-A inhibition with an IC50 of 0.11 μM and high selectivity. nih.gov
These studies highlight the capacity of the broader class of oxazine-containing heterocyclic structures to interact with and modulate the activity of crucial enzymes and receptors, suggesting a rich area for further investigation with 2,3-Dihydro-1H-pyrido[3,4-b] nih.govresearchgate.netoxazine derivatives.
Investigations into Cell Death Mechanisms
The induction of programmed cell death, or apoptosis, is a key mechanism for many therapeutic agents, particularly in cancer research. Studies on compounds structurally related to 2,3-Dihydro-1H-pyrido[3,4-b] nih.govresearchgate.netoxazine have revealed their potential to trigger cell death pathways.
For example, a novel class of 4-(substituted)-2H-pyrido[3,2-b] nih.govresearchgate.netoxazin-3(4H)-one derivatives was synthesized and evaluated for antiproliferative efficacy against hepatocellular carcinoma (HCC) cells. researchgate.net The lead compound, 4-(4-nitrobenzyl)-2H-pyrido[3,2-b] nih.govresearchgate.netoxazin-3(4H)-one (NPO), was found to induce apoptosis by targeting the NF-κB signaling pathway. researchgate.net
In another study, an oxazine drug-seed compound was shown to induce both paraptosis and apoptosis in human breast cancer cells. nih.gov This process was mediated through the reactive oxygen species (ROS)/JNK pathway. nih.gov Furthermore, research on novel bioactive pyrido[2,3-d]pyrimidine (B1209978) derivatives demonstrated their ability to induce potent cytotoxicity through apoptosis. nih.gov One particular compound significantly activated apoptosis in MCF-7 breast cancer cells and arrested the cell cycle in the G1 phase. nih.gov These findings underscore the potential of pyridoxazine-based structures to modulate cell survival and death, which is a critical area of investigation for the development of new therapeutic agents.
Structure Activity Relationship Sar Studies of 2,3 Dihydro 1h Pyrido 3,4 B 1 2 Oxazine Analogues
Rational Design and Synthesis of Analogues for SAR Elucidation
The rational design of analogues of the 2,3-dihydro-1H-pyrido[3,4-b] researchgate.netnih.govoxazine (B8389632) scaffold is deeply rooted in established medicinal chemistry principles. The synthesis of a diverse library of analogues allows for a thorough investigation of the chemical space around the core structure. Synthetic strategies often involve multi-step sequences that allow for the introduction of a variety of substituents at different positions of the pyridoxazine ring system.
A common approach to synthesizing the pyridoxazine core involves the condensation of a substituted aminopyridine with a suitable dielectrophile. For instance, the synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b] researchgate.netnih.govoxazines has been achieved through the reaction of 2-amino-3-hydroxypyridine with derivatives of chloroacetylchloride, followed by further modifications. researchgate.net Similar strategies can be adapted for the [3,4-b] isomer. The deliberate synthesis of a series of analogues with varying electronic and steric properties at specific positions is fundamental to elucidating the SAR. For example, in the development of N-(3-oxo-3,4-dihydro-2H-benzo researchgate.netnih.govoxazine-7-carbonyl)guanidine derivatives as Na+/H+ exchange inhibitors, a new lead compound was designed based on prior structural information to optimize for both potency and water solubility. nih.gov
The design process is often guided by computational modeling and a deep understanding of the target's binding site, if known. The goal is to create a set of molecules that systematically probe the effects of size, shape, lipophilicity, and electronic character on biological activity.
Influence of Substituent Position and Electronic/Steric Properties on Biological Activity
The biological activity of 2,3-dihydro-1H-pyrido[3,4-b] researchgate.netnih.govoxazine analogues is highly dependent on the nature and position of substituents on the heterocyclic core. Both electronic and steric factors play a crucial role in modulating the affinity and efficacy of these compounds.
A quantitative structure-activity relationship (QSAR) study on a series of N-(3-oxo-3,4-dihydro-2H-benzo researchgate.netnih.govoxazine-7-carbonyl)guanidine derivatives revealed that the lengths of the substituents at the 2- and 4-positions of the benzoxazine (B1645224) ring have a parabolic relationship with their Na+/H+ exchange inhibitory activity. nih.gov This suggests that there is an optimal size for substituents at these positions to achieve maximum potency. The most potent compounds in that series were identified as (R)- and/or (S)-N-(2-ethyl-4-isopropyl(or ethyl)-3-oxo-3,4-dihydro-2H-benzo researchgate.netnih.govoxazine-7-carbonyl)guanidines. nih.gov
Similarly, in a study of tetracyclic dibenzo-oxazepine progesterone receptor agonists, a related but more complex system, substitutions at specific positions were found to be critical for activity, indicating their involvement in key interactions with the receptor. nih.gov For pyrido[3,4-d]pyrimidine antagonists of the CXCR2 receptor, the introduction of a chloro group at the 5-position drastically reduced potency, while a 6-furanyl substituent maintained activity comparable to the unsubstituted analogue. mdpi.com These findings underscore the sensitivity of biological activity to the precise placement of substituents.
The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can influence the pKa of nearby nitrogen atoms, affecting their ability to form hydrogen bonds or ionic interactions with the target protein. Steric bulk can also be a determining factor, as oversized substituents may cause steric clashes within the binding pocket, leading to a loss of activity. A computational evaluation of pyridylamido-type catalysts has demonstrated how subtle modifications to ligand substituents can affect stereoselectivity through both steric and electronic effects. mdpi.com
The following table summarizes the observed influence of substituent properties on the activity of related heterocyclic compounds, which can be extrapolated to the rational design of 2,3-dihydro-1H-pyrido[3,4-b] researchgate.netnih.govoxazine analogues.
| Compound Series | Position of Substitution | Substituent Properties | Effect on Biological Activity |
| N-(3-oxo-3,4-dihydro-2H-benzo researchgate.netnih.govoxazine-7-carbonyl)guanidines | 2- and 4-positions | Length of alkyl groups | Parabolic relationship; optimal length for potency |
| Tetracyclic dibenzo-oxazepines | Positions 1, 6, and 7 | Various | Crucial for progesterone receptor agonist activity |
| Pyrido[3,4-d]pyrimidines | 5- and 6-positions | Halogens, aryl groups | Highly sensitive to substitution; 5-chloro and 6-phenyl detrimental, 6-furanyl tolerated |
Core Scaffold Modifications and Bioisosteric Replacements
In addition to substituent modifications, alterations to the core 2,3-dihydro-1H-pyrido[3,4-b] researchgate.netnih.govoxazine scaffold itself can lead to significant improvements in biological activity, selectivity, and pharmacokinetic properties. Two key strategies in this area are scaffold hopping and bioisosteric replacement. nih.govnih.gov
Scaffold hopping involves replacing the central molecular framework with a structurally different core that maintains a similar three-dimensional arrangement of key functional groups. This approach can lead to the discovery of novel chemotypes with improved properties or the circumvention of intellectual property limitations. nih.govnih.gov For example, a pyrido[3,4-d]pyrimidine scaffold was identified as a potent antagonist of the human chemokine receptor CXCR2 through a scaffold hopping approach starting from a thiazolo[4,5-d]pyrimidine lead. mdpi.com This demonstrates the potential of exploring different heterocyclic cores to maintain or enhance biological activity.
Bioisosteric replacement is the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological properties. ctppc.org This strategy is often employed to address issues such as metabolic instability, toxicity, or poor solubility. Bioisosteres can be classified as classical (having similar size and electronic configuration) or non-classical (not strictly adhering to these similarities but still producing a similar biological effect).
Common bioisosteric replacements that could be applied to the 2,3-dihydro-1H-pyrido[3,4-b] researchgate.netnih.govoxazine scaffold include:
Replacement of the oxygen atom: The oxygen in the oxazine ring could be replaced with sulfur to form a thiazinane ring or with a methylene group to create a dihydropyridopyridine.
Modification of the pyridine (B92270) ring: The nitrogen atom in the pyridine ring could be repositioned to create isomeric pyridoxazine scaffolds. Additionally, the pyridine ring could be replaced with other aromatic or heteroaromatic rings, such as a benzene ring (leading to a benzoxazine) or a pyrimidine ring.
Ring size modifications: The six-membered oxazine ring could be contracted to a five-membered ring or expanded to a seven-membered ring.
A study on substituted 4-hydroxy-1,2,3-triazoles highlights their use as bioisosteres for carboxylic acid moieties and in scaffold hopping to replace phenolic groups. rsc.org
The following table provides examples of potential bioisosteric replacements for different parts of the 2,3-dihydro-1H-pyrido[3,4-b] researchgate.netnih.govoxazine scaffold.
| Original Moiety | Potential Bioisosteric Replacement | Rationale |
| Oxygen atom in the oxazine ring | Sulfur atom (Thiazinane) | Similar size and valency |
| Oxygen atom in the oxazine ring | Methylene group (Dihydropyridopyridine) | Altered hydrogen bonding capacity and electronics |
| Pyridine ring | Benzene ring (Benzoxazine) | Explore changes in aromaticity and polarity |
| Pyridine ring | Pyrimidine ring | Introduce additional hydrogen bond acceptors |
Development of Pharmacophores and Ligand Efficiency Metrics
To further refine the design of potent and drug-like 2,3-dihydro-1H-pyrido[3,4-b] researchgate.netnih.govoxazine analogues, the development of pharmacophore models and the application of ligand efficiency metrics are invaluable tools.
A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. nih.gov These models can be generated based on the structures of known active ligands (ligand-based) or the structure of the target's binding site (structure-based). Once developed and validated, a pharmacophore model can be used for virtual screening of large compound libraries to identify novel scaffolds or to guide the design of new analogues with improved affinity. nih.govresearchgate.net For example, a 3D pharmacophore model was successfully used to develop a statistically significant 3D-QSAR model for influenza PB2 inhibitors, providing insights into the structural requirements for activity. researchgate.net
Ligand efficiency (LE) is a metric used to assess the binding affinity of a compound in relation to its size, typically the number of non-hydrogen atoms. dundee.ac.uknih.gov It provides a measure of the average binding energy per atom. By optimizing for high ligand efficiency during the early stages of drug discovery, it is possible to develop potent compounds with lower molecular weight, which often translates to better pharmacokinetic properties. Other related metrics include binding efficiency index (BEI), which relates potency to molecular weight, and lipophilic ligand efficiency (LLE), which normalizes potency for lipophilicity. rgdscience.com Retrospective analyses have shown that many marketed oral drugs exhibit highly optimized ligand efficiency values for their targets. nih.gov
The application of these metrics can help prioritize compounds for further development and avoid the unnecessary increase in molecular size and lipophilicity that can occur during lead optimization. The following table illustrates some key ligand efficiency metrics.
| Metric | Formula | Purpose |
| Ligand Efficiency (LE) | ΔG / N (where ΔG is the binding free energy and N is the number of non-hydrogen atoms) | To assess the binding affinity per atom |
| Binding Efficiency Index (BEI) | pKi / MW (where pKi is the negative logarithm of the inhibition constant and MW is the molecular weight in kDa) | To relate potency to molecular weight |
| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | To evaluate potency in the context of lipophilicity |
Pharmacological and Therapeutic Potential of 2,3 Dihydro 1h Pyrido 3,4 B 1 2 Oxazine Scaffolds
Preclinical Efficacy Studies (in vitro and in vivo models)
The therapeutic potential of the 2,3-Dihydro-1H-pyrido[3,4-b] ontosight.aismolecule.comoxazine (B8389632) scaffold is supported by a range of preclinical studies on related compounds. While direct studies on this specific molecule are emerging, research on analogous structures provides significant insights. For instance, derivatives of 3,4-dihydro-2H-pyrido[3,2-b] oxazine have demonstrated notable antitumor activity. These compounds have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. Their mechanism of action is thought to involve the modulation of key enzymes responsible for DNA replication and repair. Some of these derivatives have exhibited half-maximal inhibitory concentration (IC₅₀) values lower than those of standard chemotherapeutic agents used in clinical practice.
In vivo studies have also shown promising results. For example, a derivative of 2H-pyrido[3,2-b] ontosight.aismolecule.comoxazin-3(4H)-one, specifically 4-(4-nitrobenzyl)-2H-pyrido[3,2-b] ontosight.aismolecule.comoxazin-3(4H)-one (NPO), was found to significantly abrogate tumor growth in an orthotopic mouse model at a dose of 50 mg/kg. nih.gov Similarly, dihydro-1,3-oxazine derivatives have shown marked activity in vivo against tuberculosis in mice and guinea pigs. nih.gov These preclinical findings underscore the potential of the broader pyrido-oxazine class of compounds in various therapeutic areas and provide a strong rationale for the further investigation of the 2,3-Dihydro-1H-pyrido[3,4-b] ontosight.aismolecule.comoxazine scaffold.
Therapeutic Applications in Specific Disease Areas
The versatile structure of the 2,3-Dihydro-1H-pyrido[3,4-b] ontosight.aismolecule.comoxazine scaffold has led to its exploration in several key disease areas.
Oncology
The pyrido-oxazine framework is a significant area of interest in oncology research. Derivatives of this scaffold have shown potential as anticancer agents. ontosight.ai For instance, some pyrido[4,3-b] ontosight.aismolecule.comoxazines have been evaluated for their effects on the proliferation of cultured L1210 cells and their impact on the survival of mice with P388 leukemia. nih.gov
In the context of hepatocellular carcinoma (HCC), a novel class of 4-(substituted)-2H-pyrido[3,2-b] ontosight.aismolecule.comoxazin-3(4H)-one derivatives has been synthesized and evaluated for antiproliferative efficacy. nih.gov One compound, 4-(4-nitrobenzyl)-2H-pyrido[3,2-b] ontosight.aismolecule.comoxazin-3(4H)-one (NPO), was identified as a lead anticancer agent, inducing significant growth inhibitory effects in HepG2, HCCLM3, and Huh-7 cells. nih.govnih.gov This compound was found to target the NF-κB signaling pathway, which is persistently activated in HCC. nih.gov
Furthermore, 2H-benzo[b] ontosight.aismolecule.comoxazine derivatives have been developed as bioreductive compounds that are preferentially toxic to hypoxic cancer cells. nih.gov Two such compounds demonstrated specific inhibition of hypoxic cancer cell growth with IC₅₀ values of 87 ± 1.8 μM and 10 ± 3.7 μM, while having minimal effect on normoxic cells. nih.gov These findings highlight the potential of pyrido-oxazine scaffolds in developing targeted cancer therapies. nih.gov
| Compound Class | Cancer Type | Key Findings |
| 3,4-dihydro-2H-pyrido[3,2-b] oxazine derivatives | General | Inhibit cancer cell growth by inducing apoptosis and disrupting the cell cycle. |
| Pyrido[4,3-b] ontosight.aismolecule.comoxazines | Leukemia (L1210, P388) | Evaluated for effects on cell proliferation and survival in mouse models. nih.gov |
| 4-(4-nitrobenzyl)-2H-pyrido[3,2-b] ontosight.aismolecule.comoxazin-3(4H)-one (NPO) | Hepatocellular Carcinoma (HepG2, HCCLM3, Huh-7) | Induces significant growth inhibition by targeting the NF-κB signaling pathway. nih.govnih.gov |
| 2H-benzo[b] ontosight.aismolecule.com oxazine derivatives | General (Hypoxic Tumors) | Specifically inhibit hypoxic cancer cell growth. nih.gov |
Fibrotic Diseases
Currently, there is limited specific information available from the provided search results linking 2,3-Dihydro-1H-pyrido[3,4-b] ontosight.aismolecule.comoxazine scaffolds directly to the treatment of fibrotic diseases. Further research is needed to explore the potential of this compound class in this therapeutic area.
Infectious Diseases
The oxazine ring is a core component of various compounds investigated for their activity against a wide range of infectious agents. ontosight.ainih.gov
Antibacterial: Dihydro-1,3-oxazine derivatives have demonstrated in vitro antibacterial activity. nih.gov Two compounds, in particular, showed marked activity against various strains of Mycobacterium tuberculosis at concentrations below 2 µg/ml, as well as against Escherichia coli, Clostridium pneumoniae, and Salmonella typhi. nih.gov Pyrido[2,3-e]1,3,4-Oxadiazine derivatives have also been synthesized and shown to display promising anti-bacterial results against strains such as Escherichia Coli, Pseudomonas, Serratia, and Bacillus Cereus. researchgate.net
Antifungal: The antifungal properties of oxazine derivatives have also been explored. ijnc.ir For example, 1,2-dihydro-3-methylpyrido-(3,2-e)-as-triazine dihydrochloride (B599025) was evaluated for its antifungal activity both in vitro and in vivo. nih.gov The minimal concentration of this compound that inhibited the growth of pathogenic and saprophytic fungi in vitro ranged from 3.1 to 25 micrograms/ml. nih.gov In a mouse model of experimental candidiasis, this compound markedly prolonged survival time and reduced the number of Candida albicans cells in the kidney and spleen. nih.gov
Antitubercular: As mentioned, certain dihydro-1,3-oxazine derivatives have shown significant activity against various strains of Mycobacterium tuberculosis, including those resistant to standard drugs like isonicotinic acid hydrazide (INH), streptomycin (B1217042) (SM), and p-aminosalicylic acid (PAS). nih.gov
Antimalarial: The broader class of oxazine-containing compounds has been investigated for antimalarial properties. nih.gov While specific data on 2,3-Dihydro-1H-pyrido[3,4-b] ontosight.aismolecule.comoxazine is not detailed, the general potential of the oxazine scaffold is recognized in this area.
Anti-Anthrax: There is no specific information in the provided search results regarding the anti-anthrax activity of 2,3-Dihydro-1H-pyrido[3,4-b] ontosight.aismolecule.comoxazine or its close derivatives.
| Compound Class | Infectious Agent | Key Findings |
| Dihydro-1,3-oxazine derivatives | Mycobacterium tuberculosis, E. coli, C. pneumoniae, S. typhi | Marked in vitro and in vivo activity. nih.gov |
| Pyrido[2,3-e]1,3,4-Oxadiazine derivatives | E. Coli, Pseudomonas, Serratia, B. Cereus | Promising anti-bacterial results. researchgate.net |
| 1,2-dihydro-3-methylpyrido-(3,2-e)-as-triazine dihydrochloride | Pathogenic and saprophytic fungi, Candida albicans | In vitro MIC of 3.1-25 µg/ml; effective in a mouse model of candidiasis. nih.gov |
Anti-ulcer Properties
Research into related heterocyclic structures suggests that the pyrido-oxazine scaffold may have potential anti-ulcer properties. A series of hexahydrobenzo smolecule.comnih.govcyclohept[1,2-b] ontosight.aismolecule.comoxazines were synthesized and found to inhibit gastric secretion and antagonize ulcers in rats at low doses. nih.gov Similarly, certain imidazo[1,2-alpha]pyridinyl-3-oxo-2H-1,4-benzoxazine derivatives were found to be more active than reference compounds like cimetidine (B194882) in anti-stress ulcer activity tests in rats. nih.gov These findings suggest that the broader class of oxazine-containing compounds warrants further investigation for the treatment of peptic ulcers.
Challenges and Opportunities in Medicinal Chemistry and Drug Development
The development of drugs based on the 2,3-Dihydro-1H-pyrido[3,4-b] ontosight.aismolecule.comoxazine scaffold presents both challenges and opportunities. A key challenge lies in the synthesis of diverse libraries of these compounds to enable comprehensive structure-activity relationship (SAR) studies. These studies are crucial for identifying the key structural features responsible for biological activity and for optimizing lead compounds.
The opportunity lies in the versatility of the pyrido-oxazine scaffold, which can be modified at various positions to fine-tune its pharmacological properties. ontosight.ai The development of efficient and environmentally friendly synthetic methodologies, such as one-pot synthesis, can advance the exploration of this chemical space. Furthermore, the ability of these compounds to target specific pathways, such as the NF-κB pathway in cancer, opens up opportunities for the development of targeted therapies with potentially fewer side effects. nih.gov The exploration of novel mechanisms of action, like the bioreductive activation in hypoxic tumors, represents another exciting frontier for drug development based on this scaffold. nih.gov
Emerging Research Directions and Future Perspectives for 2,3 Dihydro 1h Pyrido 3,4 B 1 2 Oxazine
Continued Exploration of Novel and Greener Synthetic Routes
The synthesis of pyridoxazine and its derivatives is an area ripe for innovation. While traditional methods exist for constructing related heterocyclic systems, future research will likely focus on developing more efficient, environmentally friendly, and versatile synthetic pathways.
Key areas for exploration include:
Catalysis: The use of novel catalysts is a promising direction. For instance, silver-catalyzed domino reactions have been effectively used for synthesizing benzoxazine-fused isoquinolines. actascientific.com Exploring similar metal-catalyzed intramolecular cyclizations could provide direct access to the pyridoxazine core under mild conditions. organic-chemistry.org
Green Chemistry Principles: Future synthetic designs should incorporate green chemistry principles, such as the use of water as a solvent, solvent-free reaction conditions, and the avoidance of hazardous reagents like phosphorus oxychloride, which has been used in the synthesis of related pyridazine derivatives. actascientific.comnih.gov
Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and reproducibility for the synthesis of pyridoxazine intermediates and final products.
A comparison of traditional and potential future synthetic approaches is summarized below.
| Feature | Traditional Methods (Inferred from Analogs) | Future "Greener" Approaches |
| Strategy | Multi-step sequences, use of harsh reagents (e.g., POCl₃, P₂S₅). nih.gov | One-pot reactions, domino/tandem sequences. mdpi.comactascientific.com |
| Solvents | Often relies on dry pyridine (B92270), propanol, or benzene. nih.gov | Aqueous media, solvent-free conditions. actascientific.com |
| Catalysts | Stoichiometric reagents, strong acids/bases. | Metal catalysts (e.g., Silver, Rhodium, Zinc), biocatalysis. organic-chemistry.org |
| Efficiency | Moderate yields, multiple purification steps. | Higher yields, reduced waste, improved atom economy. |
Advanced Pharmacological Profiling and Identification of New Molecular Targets
The pharmacological potential of the 2,3-Dihydro-1H-pyrido[3,4-b] nih.govorganic-chemistry.orgoxazine (B8389632) scaffold is largely untapped. Research on analogous structures suggests a wide range of possible biological activities. A systematic and advanced pharmacological screening is necessary to unlock its therapeutic potential.
Derivatives of closely related heterocyclic systems have demonstrated a variety of biological effects, indicating promising areas for investigation for pyridoxazine compounds.
| Heterocyclic Analog | Demonstrated Biological Activity | Potential Molecular Target Class |
| Pyridazine Derivatives | Anticancer, antimicrobial, anti-inflammatory, cardiotonic. nih.gov | Kinases, microbial enzymes, cyclooxygenase (COX). nih.gov |
| 10H-Benzo[b]pyrido[2,3-e] nih.govorganic-chemistry.orgoxazine | Potent and orally bioavailable antitumor agent. nih.gov | AXL receptor tyrosine kinase. nih.gov |
| 3,4-Dihydro-2H-benzo nih.govorganic-chemistry.orgoxazine | Potential treatment for cognitive disorders. nih.gov | 5-HT6 serotonin receptor antagonists. nih.gov |
| Pyrido[2,3-b]pyrazine (B189457) Derivatives | Strong antibacterial activity. nih.gov | Bacterial cellular targets. nih.gov |
| Oxazine Derivatives | Antitumor, antitubercular, antifungal. ijnc.iracs.org | Various, including enzymes and receptors. |
Future research should focus on:
High-Throughput Screening (HTS): Screening a library of novel 2,3-Dihydro-1H-pyrido[3,4-b] nih.govorganic-chemistry.orgoxazine derivatives against a broad panel of biological targets (e.g., kinases, G-protein coupled receptors, ion channels) to identify initial hits.
Target Identification and Validation: For active compounds, employing techniques such as chemical proteomics, affinity chromatography, and genetic methods to identify and validate specific molecular targets. Based on structurally similar compounds, AXL kinase and serotonin receptors are high-priority targets to investigate. nih.govnih.gov
Phenotypic Screening: Utilizing cell-based phenotypic screens to discover compounds that modulate complex cellular processes relevant to diseases like cancer, neurodegeneration, or infectious diseases, without a priori knowledge of the specific target.
Development of Hybrid Compounds and Prodrug Strategies
The structural versatility of the 2,3-Dihydro-1H-pyrido[3,4-b] nih.govorganic-chemistry.orgoxazine core makes it an excellent candidate for incorporation into more complex molecular architectures, such as hybrid molecules and prodrugs.
Hybrid Molecules: This strategy involves covalently linking two or more pharmacophores to create a single molecule with the potential for synergistic or multi-target activity. The pyridoxazine scaffold could be combined with other known active moieties (e.g., purines, pyrimidines, chalcones) to target multiple pathways in a disease, potentially enhancing efficacy and overcoming drug resistance. nih.govnih.govmdpi.com For example, hybridization with a purine scaffold could create novel antitumor agents. mdpi.com
Prodrug Strategies: Prodrugs are inactive compounds that are converted into active drugs in the body. Designing a prodrug of a pyridoxazine-based therapeutic could improve its pharmacokinetic properties, such as solubility, stability, or oral bioavailability. The successful development of prodrugs from related pyrido-oxazinone structures demonstrates the feasibility of this approach. nih.govresearchgate.net These derivatives are often designed to undergo hydrolysis under physiological conditions to release the active parent drug. nih.gov
Integration of Chemoinformatics, Artificial Intelligence, and Machine Learning in Compound Design
The integration of computational methods is set to revolutionize the design and optimization of new chemical entities based on the 2,3-Dihydro-1H-pyrido[3,4-b] nih.govorganic-chemistry.orgoxazine scaffold.
Chemoinformatics and Virtual Screening: Large virtual libraries of pyridoxazine derivatives can be created and screened in silico against structural models of biological targets. Computational methods like molecular docking can predict binding modes and affinities, prioritizing a smaller, more promising set of compounds for synthesis and biological testing. nih.gov
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can accelerate the drug discovery process in several ways. nih.govmdpi.com
Predictive Modeling: ML models can be trained on existing data to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel pyridoxazine designs, reducing the risk of late-stage failures. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can identify the key structural features of the pyridoxazine scaffold that are critical for biological activity, guiding the design of more potent analogs. nih.gov
De Novo Design: Generative AI models can design entirely new molecules based on the pyridoxazine core, optimized for specific properties like target affinity and drug-likeness. mdpi.com
Computational approaches have already been applied to study the properties of related pyridazine derivatives, for example, using Density Functional Theory (DFT) to understand their electronic structure and reactivity. researchgate.netresearchgate.net
Potential Role in Advanced Materials Science and Catalysis
While the primary focus for heterocyclic compounds like 2,3-Dihydro-1H-pyrido[3,4-b] nih.govorganic-chemistry.orgoxazine has been medicinal chemistry, their unique electronic and structural properties suggest potential applications in other fields.
Materials Science: Nitrogen-containing heterocyclic compounds are integral to the development of advanced materials. The pyridoxazine scaffold, with its combination of electron-donating (oxazine nitrogen) and electron-withdrawing (pyridine nitrogen) features, could be explored for applications in:
Organic Electronics: As building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms can act as coordination sites for metal ions, enabling the construction of novel polymeric materials with potential uses in gas storage, separation, or sensing.
Catalysis: The pyridine and oxazine nitrogen atoms can function as ligands, coordinating with transition metals to form catalysts. Exploring the use of 2,3-Dihydro-1H-pyrido[3,4-b] nih.govorganic-chemistry.orgoxazine derivatives as ligands could lead to the development of new catalysts for a variety of organic transformations, potentially offering unique reactivity or selectivity.
Future research in these non-medical areas would represent a significant expansion of the utility of this versatile heterocyclic system.
Q & A
Basic Questions
Q. What are the common synthetic routes for 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine derivatives?
- Methodological Answer : Two primary methods are widely used:
- Tandem SN2 and SNAr reactions : Reacting brominated intermediates with nucleophiles (e.g., allyl or cyclopropyl groups) under mild conditions (e.g., dioxane, Pd(PPh₃)₄ catalyst) to achieve yields of 30–43% .
- Condensation reactions : Utilizing ethyl 2,3-dibromopropanoate with hydroxyaminopyridine derivatives to form the pyrido-oxazine core, as demonstrated in early-stage syntheses .
- Key Considerations : Reaction optimization (temperature, solvent) and purification via silica gel chromatography are critical for yield improvement.
Q. How are this compound derivatives characterized?
- Methodological Answer : Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., δ = 6.56 ppm for aromatic protons) and IR for functional group identification (e.g., C=O stretches at ~1658 cm⁻¹) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular formulas (e.g., [M+H]+ calcd for C₁₀H₁₁Br₂N₂O: 334.9218) .
- Melting Points and TLC : Used to assess purity and monitor reaction progress .
Q. What are the typical safety protocols for handling pyrido-oxazine derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Spill Management : Neutralize spills with inert absorbents and dispose of waste via approved hazardous channels .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrido-oxazine scaffold be achieved?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups (e.g., phenyl, pyridyl) at specific positions using Pd(PPh₃)₄ and boronic acids in dioxane/K₂CO₃ at 80°C (yields up to 92%) .
- Bromination Strategies : Electrophilic bromination at the 5,7-positions using NBS or Br₂ to enable downstream cross-coupling reactions .
- Challenges : Competing reaction pathways may require protecting groups or tailored catalysts to enhance selectivity.
Q. What structural modifications enhance the pharmacological profile of pyrido-oxazine derivatives?
- Methodological Answer :
- Substituent Effects : Alkyl/aryl groups (e.g., cyclopropyl, phenylethyl) at the 1-position improve metabolic stability and ligand efficiency .
- Bioisosteric Replacements : Replacing benzylic ethers with dihydropyrazolo[1,5-a]pyrimidinones reduces oxidative liability while maintaining target binding .
- Crystallography : X-ray diffraction (e.g., monoclinic P2₁/c crystals) guides rational design by revealing conformational preferences .
Q. How can computational modeling predict reactivity in pyrido-oxazine derivatives?
- Methodological Answer :
- DFT Calculations : Model transition states for SNAr reactions to predict regioselectivity and activation barriers.
- Docking Studies : Map interactions with biological targets (e.g., mGluR5 receptors) to prioritize substituents for synthesis .
- Validation : Correlate computational predictions with experimental HRMS/NMR data to refine models.
Q. What green chemistry approaches apply to pyrido-oxazine synthesis?
- Methodological Answer :
- Solvent Selection : Replace dioxane with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst Recycling : Use immobilized Pd catalysts to reduce heavy metal waste .
- Microwave-Assisted Synthesis : Accelerate reaction times and improve yields (e.g., 74% in 8 hours vs. 16 hours conventional) .
Tables
Table 1 : Key Synthetic Routes and Yields
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Tandem SN2/SNAr | Dioxane, Pd(PPh₃)₄, 80°C | 30–43 | |
| Suzuki Coupling | K₂CO₃, Boronic Acid, 80°C | 59–92 | |
| Bromination | NBS, CH₂Cl₂, RT | 70–85* |
*Estimated based on analogous reactions.
Table 2 : Spectroscopic Data for Common Derivatives
| Compound | ¹H NMR (δ, ppm) | HRMS [M+H]+ |
|---|---|---|
| 1-Methyl-5,7-dibromo derivative | 6.56 (s, 1H), 2.97 (s, 3H) | 308.9053 (calcd 308.9061) |
| 1-Cyclopropyl derivative | 7.05 (s, 1H), 0.99–0.88 (m, 2H) | 334.9211 (calcd 334.9218) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
